molecular formula C15H14ClNO3 B1673295 Karetazan CAS No. 81051-65-2

Karetazan

Cat. No. B1673295
CAS RN: 81051-65-2
M. Wt: 291.73 g/mol
InChI Key: GQFJDWYHPRLNHR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Karetazan is a member of the class of 4-pyridones that is N-ethyl-4-pyridone that is substituted at positions 2, 3, and 6 by p-chlorophenyl, carboxy, and methyl groups, respectively. It is used (particularly as its potassium salt, known as karetazan-potassium) as a chemical hybridisation agent for commercial hybrid seed production. It is not approved for use within the European Union. It has a role as a chemical hybridisation agent. It is a monocarboxylic acid, a member of monochlorobenzenes, a biaryl and a member of 4-pyridones. It is a conjugate acid of a karetazan(1-).

properties

CAS RN

81051-65-2

Product Name

Karetazan

Molecular Formula

C15H14ClNO3

Molecular Weight

291.73 g/mol

IUPAC Name

2-(4-chlorophenyl)-1-ethyl-6-methyl-4-oxopyridine-3-carboxylic acid

InChI

InChI=1S/C15H14ClNO3/c1-3-17-9(2)8-12(18)13(15(19)20)14(17)10-4-6-11(16)7-5-10/h4-8H,3H2,1-2H3,(H,19,20)

InChI Key

GQFJDWYHPRLNHR-UHFFFAOYSA-N

SMILES

CCN1C(=CC(=O)C(=C1C2=CC=C(C=C2)Cl)C(=O)O)C

Canonical SMILES

CCN1C(=CC(=O)C(=C1C2=CC=C(C=C2)Cl)C(=O)O)C

Appearance

Solid powder

Other CAS RN

81051-65-2

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

Ciobutide;  Karetazan; 

Origin of Product

United States

Synthesis routes and methods

Procedure details

46.1 g of crude methyl 1-ethyl-6-methyl-2-(4'-chlorophenyl)-4-oxonicotinate is suspended in 600 ml of 5% aqueous NaOH solution and warmed to 80°-85°. After 1-11/2 hours at this temperature the reaction mixture is cooled and acidified with dilute HCl. The resulting solid precipitate is collected by filtration, yielding 42 g of 1-ethyl-6-methyl-2-(4'-chlorophenyl)-4-oxonicotinic acid, mp (methylene chloride/ether)=235°-237° C.
Name
methyl 1-ethyl-6-methyl-2-(4'-chlorophenyl)-4-oxonicotinate
Quantity
46.1 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
600 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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